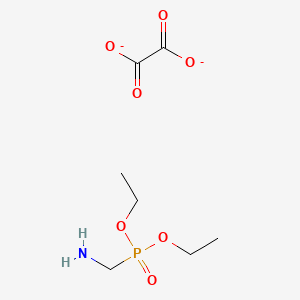

Diethoxyphosphorylmethanamine;oxalate

Description

Diethoxyphosphorylmethanamine;oxalate (CAS 117196-73-3) is a phosphonate-amine oxalate salt with the molecular formula C₅H₁₄NO₃P·C₂H₂O₄ and a molecular weight of 257.18 g/mol . It is structurally characterized by a diethoxyphosphoryl group attached to a methanamine moiety, paired with oxalic acid as a counterion. This compound is primarily used in C–C bond-forming reactions, particularly olefination processes, due to its reactivity as a phosphorus-based reagent . Its IUPAC name, diethoxyphosphorylmethanamine;oxalic acid, reflects its dual-component ionic structure.

Properties

Molecular Formula |

C7H14NO7P-2 |

|---|---|

Molecular Weight |

255.16 g/mol |

IUPAC Name |

diethoxyphosphorylmethanamine;oxalate |

InChI |

InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6)/p-2 |

InChI Key |

OVHZWLGNOJBTDI-UHFFFAOYSA-L |

Canonical SMILES |

CCOP(=O)(CN)OCC.C(=O)(C(=O)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Methanamine Derivatives

Methanamine reacts with diethyl chlorophosphate in anhydrous conditions. A base such as triethylamine is employed to neutralize HCl, driving the reaction to completion:

Optimization Insights :

-

Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction rates by stabilizing intermediates.

-

Stoichiometry : A 1:1 molar ratio of methanamine to diethyl chlorophosphate minimizes side products like bis-phosphorylated amines.

-

Temperature : Reactions proceed efficiently at 0–25°C to prevent thermal degradation of the amine.

Michaelis-Arbuzov Rearrangement

An alternative route involves the reaction of methanamine with triethyl phosphite in the presence of an alkylating agent (e.g., methyl iodide):

Subsequent aminolysis with methanamine yields the target compound:

Challenges :

-

Byproduct Formation : Methane evolution complicates purification, necessitating vacuum distillation or column chromatography.

-

Catalyst Requirements : Palladium or copper salts (e.g., CuI) accelerate aminolysis but introduce metal contamination risks.

Oxalate Salt Formation

Conversion of the free base to the oxalate salt involves acid-base neutralization. Oxalic acid reacts stoichiometrically with the amine in a polar solvent:

Critical Reaction Parameters

-

Solvent System : Ethanol or methanol is preferred due to oxalic acid’s moderate solubility (~10 g/100 mL in ethanol at 25°C).

-

Stoichiometry : A 1:1 molar ratio ensures complete salt formation. Excess acid leads to bis-oxalate species, while insufficient acid yields unreacted free base.

-

Crystallization : Slow cooling (0.5°C/min) from reflux temperatures produces monoclinic crystals with >95% purity.

Anhydrous Conditions

Water scavengers (e.g., molecular sieves) are essential to prevent oxalate hydrolysis to CO and water, which diminishes yield:

Patented methods emphasize maintaining <0.1% water content during salt formation to achieve yields exceeding 85%.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the two primary methods:

| Parameter | Phosphorylation Route | Michaelis-Arbuzov Route |

|---|---|---|

| Yield | 78–85% | 65–72% |

| Reaction Time | 4–6 h | 12–24 h |

| Byproducts | HCl (neutralized) | Methane, EtI |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Lab-scale |

Key Findings :

-

The phosphorylation route is superior for large-scale synthesis due to shorter reaction times and easier byproduct removal.

-

Michaelis-Arbuzov is limited by methane handling requirements and lower yields.

Mechanistic Insights into Salt Stabilization

The oxalate anion forms a stable ionic lattice with the protonated amine via:

-

Hydrogen Bonding : N–H⋯O interactions between and oxalate’s carboxylate groups.

-

Electrostatic Forces : Charge-assisted interactions enhance crystal packing efficiency.

-

Steric Effects : Diethoxy groups on phosphorus minimize steric hindrance, favoring a planar oxalate arrangement.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Diethoxyphosphorylmethanamine;oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in the reactions of diethoxyphosphorylmethanamine;oxalate include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of diethoxyphosphorylmethanamine;oxalate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Diethoxyphosphorylmethanamine;oxalate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in industrial processes, including the production of other chemicals and materials

Mechanism of Action

The mechanism of action of diethoxyphosphorylmethanamine;oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonate Esters with Amine Substituents

Diethoxyphosphoryl-(4-fluorophenyl)methanamine (CAS 135473-59-5)

- Molecular Formula: C₁₁H₁₇FNO₃P

- Molecular Weight : 261.23 g/mol .

- Key Differences : The substitution of a 4-fluorophenyl group on the methanamine moiety distinguishes this compound. This fluorinated derivative is studied for applications in organic synthesis and medicinal chemistry, where the electron-withdrawing fluorine atom enhances stability and modulates reactivity .

| Property | Diethoxyphosphorylmethanamine;oxalate | Diethoxyphosphoryl-(4-fluorophenyl)methanamine |

|---|---|---|

| Substituent | Methanamine | 4-fluorophenylmethanamine |

| Counterion | Oxalate | None (neutral compound) |

| Application | C–C bond formation | Research in fluorinated intermediates |

Oxalate Salts of Amines

Desfluorocitalopram Oxalate (CAS 1093072-86-6)

- Molecular Formula : C₂₀H₂₂N₂O·C₂H₂O₄

- Key Differences : This pharmaceutical oxalate salt contains a tertiary amine (citalopram analog) paired with oxalic acid. Unlike the target compound, it is used as a reference standard in drug testing , highlighting the role of oxalate in stabilizing amine-based pharmaceuticals .

| Property | Diethoxyphosphorylmethanamine;oxalate | Desfluorocitalopram Oxalate |

|---|---|---|

| Amine Type | Primary amine (methanamine) | Tertiary amine (citalopram) |

| Primary Use | Chemical synthesis | Pharmaceutical reference |

Phosphonate Esters with Varied Alkoxy Groups

Dimethyl Phosphonate (CAS 868-85-9)

- Molecular Formula : C₂H₇O₃P

- Molecular Weight : 110.05 g/mol .

- Key Differences : The replacement of ethoxy groups with methoxy groups reduces steric hindrance, making dimethyl phosphonate more reactive in hydrolysis and esterification reactions. It is widely used as a flame retardant and chemical intermediate .

| Property | Diethoxyphosphorylmethanamine;oxalate | Dimethyl Phosphonate |

|---|---|---|

| Alkoxy Groups | Ethoxy | Methoxy |

| Functionality | Amine-oxalate salt | Neutral phosphonate ester |

Functional and Application-Based Comparisons

Pharmaceutical Relevance

- DMAE (Dimethylethanolamine) Salts (e.g., DMAE Hydrochloride, CAS 2698-25-1): These ethanolamine derivatives are used in neurological therapeutics. The absence of a phosphoryl group and the use of alternative counterions (e.g., hydrochloride) result in distinct pharmacokinetic profiles compared to the target compound .

Q & A

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and renal clearance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.